(S)-Nornicotine-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

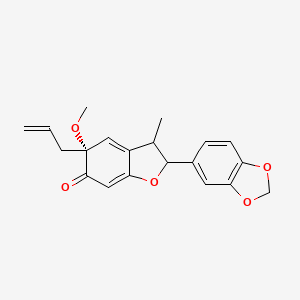

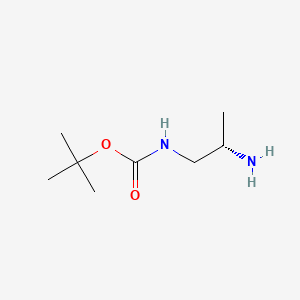

(S)-Nornicotine-d4 is a labeled form of nornicotine, a chemical that is found in tobacco plants. It is a useful tool for scientific research as it allows for the tracking and identification of nornicotine in biological samples.

科学的研究の応用

Synthesis and Derivatives

(S)-Nornicotine-d4, a deuterium-labeled analogue of nornicotine, plays a crucial role in the study of nornicotine's synthesis and its derivatives. The synthesis of nornicotine-2,4,5,6-d4 from pyridine-d5 involves several steps, including bromination, treatment with n-butyllithium and dry ice, conversion to acid chloride hydrochloride, and reduction with sodium borohydride. This process not only yields nornicotine-d4 but also enables the creation of its N′-nitroso derivative through treatment with nitrous acid. These compounds are vital for understanding the chemical pathways and potential applications of nornicotine and its isotopically labeled versions in scientific research (Munson & Hodgkins, 1977).

Catalytic Properties

(S)-Nornicotine-d4 also finds applications in exploring the catalytic properties of nornicotine. Studies have shown that nornicotine can catalyze aldol reactions at physiological pH, which suggests a potential enzymatic role in biological systems. The catalysis is believed to be due to a covalent enamine mechanism, a unique reaction for small organic molecule catalysts in aqueous conditions. Understanding the kinetic parameters and substrate compatibility of this catalysis provides insights into the in vivo implications of nornicotine and its deuterated counterparts (Dickerson & Janda, 2002).

Microbial Transformation

The microbial transformation of nornicotine, including its deuterated versions, is another area of scientific interest. Research has revealed that certain microbial strains can transform nornicotine into various hydroxylated products, which is significant for understanding the environmental degradation and detoxification pathways of tobacco alkaloids. Identifying the enzymes involved in these transformations, such as nicotine dehydrogenase, provides valuable information for bioremediation strategies and the ecological impact of tobacco alkaloids (Qiu et al., 2016).

Neuropharmacological Studies

In neuropharmacological research, (S)-Nornicotine-d4 serves as a tool for investigating the effects of nornicotine on the central nervous system. Nornicotine is known to have locomotor stimulant effects and can influence dopamine release in the brain, similar to nicotine. By using deuterated nornicotine, researchers can precisely track the metabolic pathways and pharmacokinetics of nornicotine in the body, shedding light on its role in tobacco dependence and potential therapeutic applications (Green et al., 2002).

特性

| { "Design of Synthesis Pathway": "The synthesis pathway for (S)-Nornicotine-d4 involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of (S)-Nicotine-d4 from pyridine, followed by selective reduction of the pyridine ring to form (S)-Nornicotine-d4.", "Starting Materials": [ "Pyridine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Reaction": [ { "Step 1": "Synthesis of (S)-Nicotine-d4", "Reactants": [ "Pyridine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)" ], "Conditions": "Reflux in D2O with NaBH4 and NaOH", "Products": "(S)-Nicotine-d4" }, { "Step 2": "Selective reduction of (S)-Nicotine-d4", "Reactants": [ "(S)-Nicotine-d4", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Conditions": "Reflux in HCl and NaCl", "Products": "(S)-Nornicotine-d4" } ] } | |

CAS番号 |

92761-98-3 |

製品名 |

(S)-Nornicotine-d4 |

分子式 |

C9H12N2 |

分子量 |

152.233 |

IUPAC名 |

2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |

InChIキー |

MYKUKUCHPMASKF-FUQHWSCXSA-N |

SMILES |

C1CC(NC1)C2=CN=CC=C2 |

同義語 |

(S)-5-(2-pyrrolidinyl)pyridine-2,3,4,6-d4; 3-(2S)-2-Pyrrolidinylpyridine-d4; 1’-Demethylnicotine-d4; (-)-(S)-Nornicotine-d4; (-)-Nornicotine-d4; (S)-(-)-Nornicotine-d4; (S)-2-(3-Pyridyl)pyrrolidine-d4; Nornicotin-d4; Nornicotine-d4; l-Nornicotine-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate](/img/structure/B569192.png)

![2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B569197.png)